molecular formula C19H21N5O4S B12039192 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B12039192
M. Wt: 415.5 g/mol
InChI Key: YBESCKXMDYEOAE-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfanyl linker bridging the triazole core and the acetamide moiety. The triazole ring is substituted at position 4 with an amino group and at position 5 with a 4-methoxyphenyl group. The acetamide nitrogen is further functionalized with a 3,5-dimethoxyphenyl substituent.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O4S/c1-26-14-6-4-12(5-7-14)18-22-23-19(24(18)20)29-11-17(25)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

YBESCKXMDYEOAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ringThe final step involves the acylation of the triazole derivative with 3,5-dimethoxyphenyl acetic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural variations among analogs include substitutions on the triazole ring, acetamide nitrogen, and aromatic rings. Below is a comparative analysis:

Compound Name / ID Key Structural Features Biological Activity / Properties Reference
Target Compound 4-amino-5-(4-methoxyphenyl)-triazole; N-(3,5-dimethoxyphenyl)acetamide Inferred potential: Enhanced solubility due to dimethoxy groups; possible antiviral/anti-inflammatory activity
2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide 4-methylphenyl (vs. 4-methoxyphenyl) on triazole Reduced electron-donating effect compared to methoxy; lower binding affinity in related studies
AM33 () 4-amino-5-(2-hydroxyphenyl)-triazole; N-(4-methoxyphenyl)acetamide Reverse transcriptase inhibitor (HIV-1) with KI = 12 nM; comparable to Nevirapine
Compound 15 () N-(2-methyl-5-nitrophenyl)acetamide; 4-ethyl-triazole High melting point (207–208°C); nitro group enhances rigidity and polar interactions
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Furan-2-yl substituent on triazole; variable aryl groups on acetamide Anti-exudative activity (10 mg/kg dose) surpassing diclofenac sodium in inflammation models

Pharmacological Activity

  • Antiviral Potential: The target compound’s 3,5-dimethoxyphenyl group may enhance binding to hydrophobic enzyme pockets, similar to AM33’s 4-methoxyphenyl group, which showed nanomolar inhibition of HIV-1 reverse transcriptase .
  • Anti-inflammatory/Anti-exudative Activity : Methoxy groups are associated with reduced cytotoxicity and improved anti-exudative effects. For example, furan-2-yl analogs () showed 30–50% greater efficacy than diclofenac in edema models .
  • Physical Properties: The 3,5-dimethoxy substitution likely increases melting point and crystallinity compared to monosubstituted analogs (e.g., AM33), aligning with trends observed in nitro- and acetyl-substituted derivatives () .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy substituents improve metabolic stability and binding to targets like reverse transcriptase .
  • Steric Effects: The 3,5-dimethoxy configuration may hinder enzymatic degradation compared to monosubstituted analogs .
  • Hydrophobic Interactions : Bulky aryl groups (e.g., 4-nitrophenyl in AM31) enhance potency but may reduce solubility .

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